
Qsymia
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The fixed combination of phentermine and topiramate has been developed as a weight loss agent and was approved for use in the United States in 2012. This combination has not been linked to serum enzyme elevations or clinically apparent liver injury, but has had limited general use. Topiramate by itself is used as an anticonvulsant and has been implicated in rare instances of acute liver injury.
Applications De Recherche Scientifique
1. Treatment of Eating Disorders
Qsymia, combining phentermine and topiramate ER, has been investigated for its potential in treating eating disorders like binge eating disorder (BED) and bulimia nervosa (BN). A randomized double-blinded crossover trial aimed to explore its safety and efficacy in these conditions, highlighting its promise as an additional treatment option for BED and BN, where current therapies often leave many patients symptomatic despite treatment (Dalai, Adler, Najarian, & Safer, 2018).
2. Neuroinflammatory Response Modulation
Although not directly related to Qsymia, the study of QiShenYiQi (QSYQ), a Chinese medicine, offers insights into the neuroinflammatory responses in cerebral ischemia/reperfusion injury. QSYQ's action in reducing neuroinflammatory response might inform future research into similar mechanisms for drugs like Qsymia (Wang, Xiao, He, et al., 2020).
3. Carbonic Anhydrase Inhibitors in Epilepsy and Obesity Treatment
Research on carbonic anhydrase inhibitors, including topiramate, a component of Qsymia, highlights their clinical use in managing epilepsy and obesity. The combination of phentermine and topiramate (Qnexa/Qsymia) is currently marketed for obesity management, reflecting the potential of carbonic anhydrase as a drug target against obesity (Berrino & Carta, 2019).
4. Myocardial Ischemia/Reperfusion Injury
Another study on QSYQ, albeit not directly on Qsymia, provided insights into myocardial ischemia/reperfusion injury. This research could inform future exploration of similar mechanisms in drugs like Qsymia, particularly regarding myocardial protection and energy metabolism (Chen, Wei, Wang, et al., 2015).
5. Obesity Pharmacotherapy
Qsymia has been mentioned in discussions around obesity pharmacotherapy. Its role as a combination therapy for weight loss is acknowledged, although it is noted that cardiovascular side effects are prevalent with its use (Kaur & Allahbadia, 2015).
Propriétés
Numéro CAS |
960078-81-3 |
|---|---|
Formule moléculaire |
C22H36N2O8S |
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
2-methyl-1-phenylpropan-2-amine;[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate |
InChI |
InChI=1S/C12H21NO8S.C10H15N/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12;1-10(2,11)8-9-6-4-3-5-7-9/h7-9H,5-6H2,1-4H3,(H2,13,14,15);3-7H,8,11H2,1-2H3/t7-,8-,9+,12+;/m1./s1 |
Clé InChI |
PWDLDBWXTVILPC-WGAVTJJLSA-N |
SMILES isomérique |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)C.CC(C)(CC1=CC=CC=C1)N |
SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C.CC(C)(CC1=CC=CC=C1)N |
SMILES canonique |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C.CC(C)(CC1=CC=CC=C1)N |
Synonymes |
Qsymia |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



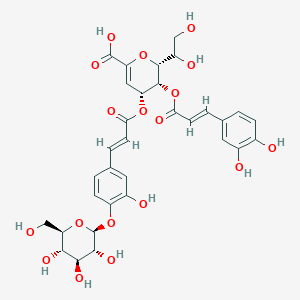

![N-[(3R)-3-(Decanoyloxy)myristoyl]-O-[2-[[(3R)-3-(decanoyloxy)myristoyl]amino]-3-O-[(3R)-3-(decanoyloxy)myristoyl]-4-O-phosphono-2-deoxy-beta-D-glucopyranosyl]-L-serine](/img/structure/B1240802.png)
![(1R,4R,4aR,6Z,7aR,8aR,10S,11S,11aR,12aR,13aR)-1,13a-dihydroxy-11-isopropyl-4,7,8a-trimethyl-13-methylene-2-oxo-1,2,4,4a,5,7a,8,8a,9,10,11,11a,12,12a,13,13a-hexadecahydroindeno[5',6':4,5]cycloocta[1,2-c]pyran-10-yl 3-hydroxy-3,5-dimethylheptanoate](/img/structure/B1240803.png)
![(2R,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-[(di-o-tolylmethyl-carbamoyl)-methyl]-2-[4-(2-isopropoxy-ethoxy)-phenyl]-pyrrolidine-3-carboxylic acid; TFA](/img/structure/B1240806.png)
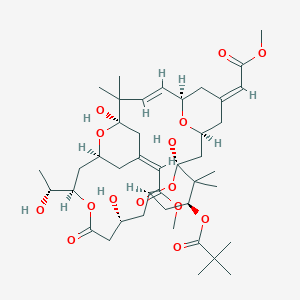
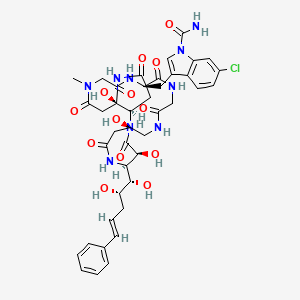


![3-(Diphenylmethylene)-1-[4-(4-phenyl-1-piperazinyl)butyl]pyrrolidine-2,5-dione](/img/structure/B1240812.png)
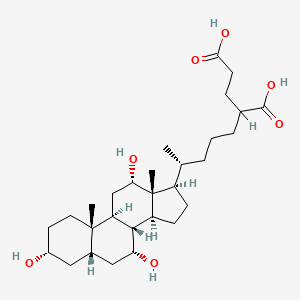
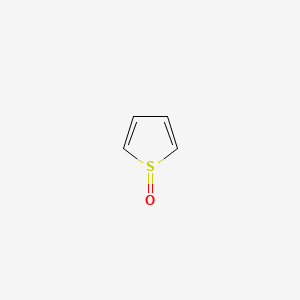

![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-1,3-benzothiazol-2-amine](/img/structure/B1240823.png)